molecular formula C7H4ClNS B14750968 Thiocyanic acid, 3-chlorophenyl ester CAS No. 2402-00-8

Thiocyanic acid, 3-chlorophenyl ester

Cat. No.: B14750968
CAS No.: 2402-00-8
M. Wt: 169.63 g/mol
InChI Key: RJIGKFDRWHAWBT-UHFFFAOYSA-N
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Description

Properties

CAS No.

2402-00-8

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

(3-chlorophenyl) thiocyanate

InChI

InChI=1S/C7H4ClNS/c8-6-2-1-3-7(4-6)10-5-9/h1-4H

InChI Key

RJIGKFDRWHAWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 3-chlorophenyl ester typically involves the reaction of 3-chlorophenol with thiocyanic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: Thiocyanic acid, 3-chlorophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester into thiols or other sulfur-containing compounds.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various substituted phenyl thiocyanates.

Scientific Research Applications

Thiocyanic acid, 3-chlorophenyl ester has several applications in scientific research:

    Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of thiocyanic acid, 3-chlorophenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Structural Features

Thiocyanic acid aryl esters differ primarily in substituents on the phenyl ring, which influence electronic and steric properties. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Structural Features
Thiocyanic acid, 3-chlorophenyl ester 3-Cl C₇H₄ClNS Electron-withdrawing Cl at meta position
Thiocyanic acid, 4-amino-2-fluorophenyl ester 4-NH₂, 2-F C₇H₅FN₂S Electron-donating NH₂ and electronegative F
Thiocyanic acid, phenyl ester None (unsubstituted) C₇H₅NS Baseline structure for comparison
Thiocyanic acid, 4-nitrobenzyl ester 4-NO₂ (benzyl group) C₈H₆N₂O₂S Nitro group enhances electrophilicity
Thiocyanic acid, 2-(3-methylphenyl)-2-oxoethyl ester 3-CH₃ (acetyl group) C₁₀H₉NOS Keto group introduces polarity

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 4-nitrobenzyl ) may hinder reactivity in sterically sensitive reactions.

Physicochemical Properties

While direct data are scarce, inferences can be drawn from substituent trends:

Property 3-Chlorophenyl Ester 4-Amino-2-Fluorophenyl Ester Phenyl Ester
Solubility Likely low in water (nonpolar aryl group) Higher due to NH₂ (polar) Very low
Stability Moderate (Cl stabilizes via -I effect) Lower (NH₂ may promote hydrolysis) Low
Melting/Boiling Point Higher than unsubstituted Depends on H-bonding with NH₂ Baseline (~100–120°C)

Reactivity Notes:

  • Hydrolysis: Electron-withdrawing groups (e.g., Cl, NO₂) slow ester hydrolysis compared to electron-donating groups (e.g., NH₂) .
  • Thermal Stability : Nitro-substituted esters (e.g., 4-nitrobenzyl ) may decompose exothermically, whereas chloro derivatives are more stable.

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